(A+/-)-3,4-dibromo-hexane is an organic compound with the molecular formula . It is a dibromo derivative of hexane, characterized by the presence of two bromine atoms attached to the third and fourth carbon atoms of the hexane chain. This compound exists in several stereoisomeric forms, including meso and racemic (DL) isomers, which exhibit different physical and chemical properties due to their distinct spatial arrangements. The presence of bromine atoms makes (A+/-)-3,4-dibromo-hexane a highly reactive compound, suitable for various chemical transformations.
These reactions are influenced by the stereochemistry of the compound, particularly in elimination reactions where the configuration around the C3-C4 bond plays a significant role in determining the product distribution.
The synthesis of (A+/-)-3,4-dibromo-hexane typically involves the bromination of hexane. Common methods include:
These methods allow for the selective introduction of bromine atoms at specific positions on the hexane chain.
(A+/-)-3,4-dibromo-hexane has several applications in organic synthesis:
Interaction studies involving (A+/-)-3,4-dibromo-hexane primarily focus on its reactivity with nucleophiles and bases. For instance:
These studies highlight the compound's versatility and provide insights into its chemical behavior.
Several compounds are structurally similar to (A+/-)-3,4-dibromo-hexane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromohexane | Contains one bromine atom; simpler reactivity | |
2-Bromohexane | Bromine at second position; different stereochemistry | |
2,3-Dibromohexane | Bromines at second and third positions; unique reactivity patterns | |
1,3-Dibromopropane | Shorter carbon chain; different physical properties |
(A+/-)-3,4-dibromo-hexane is unique due to its specific positioning of two bromine atoms on adjacent carbon atoms within a six-carbon chain, leading to distinct reactivity patterns compared to these other compounds. Its ability to undergo both substitution and elimination reactions while maintaining multiple stereoisomers sets it apart in synthetic organic chemistry.
3,4-Dibromo-hexane exhibits the molecular formula C₆H₁₂Br₂ with a molecular weight of 243.97 grams per mole [1]. The compound consists of a six-carbon alkane backbone with two bromine atoms positioned at the third and fourth carbon atoms [6]. Each carbon atom in the structure adopts sp³ hybridization, resulting in tetrahedral geometry around each carbon center with bond angles approximating 109.5 degrees [28].
The carbon-carbon bond lengths in the hexane backbone maintain typical alkane values of approximately 1.53-1.54 Ångströms [24]. The carbon-bromine bonds exhibit characteristic lengths of approximately 1.94 Ångströms, which is consistent with standard carbon-halogen bond parameters [36]. The carbon-hydrogen bonds display typical lengths of 1.09 Ångströms throughout the molecular structure [36].
Bond Type | Length (Å) | Angle (°) |
---|---|---|
C-C | 1.53-1.54 | - |
C-Br | 1.94 | - |
C-H | 1.09 | - |
C-C-C | - | 109.5 |
C-C-Br | - | ~109.5 |
Br-C-H | - | ~109.5 |
The presence of two bromine atoms at adjacent carbon positions creates significant steric interactions that influence the overall molecular geometry . These bulky halogen substituents introduce conformational constraints that affect the rotational freedom around the carbon-carbon bonds in the vicinity of the substitution sites [21].
3,4-Dibromo-hexane exists in multiple stereoisomeric forms due to the presence of two chiral centers at the third and fourth carbon atoms [1] [8]. The compound can adopt two distinct stereochemical configurations: the meso form and the racemic mixture of enantiomers [7].
The meso form, designated with CAS number 16230-27-6, exhibits an internal plane of symmetry that renders the molecule optically inactive despite containing two chiral centers [8]. In this configuration, the stereochemistry at C-3 and C-4 follows the (3R,4S) or (3S,4R) arrangement, where the bromine atoms adopt opposite configurations relative to each other [8].
The racemic mixture, identified by CAS number 16230-28-7, consists of equal proportions of (3R,4R) and (3S,4S) enantiomers [6] [9]. These enantiomeric forms are non-superimposable mirror images that exhibit identical physical properties but rotate plane-polarized light in opposite directions [12].
Stereoisomer | Configuration | CAS Number | Optical Activity |
---|---|---|---|
Meso | (3R,4S) or (3S,4R) | 16230-27-6 | Optically inactive |
Racemic (+) | (3R,4R) | 16230-28-7 | Dextrorotatory |
Racemic (-) | (3S,4S) | 16230-28-7 | Levorotatory |
The stereochemical differences between these forms result in distinct chemical and physical properties, particularly in their reactivity patterns and crystallization behavior . The meso form typically exhibits different melting points and solubility characteristics compared to the racemic mixture due to the altered intermolecular packing arrangements in the solid state [7].
The hexane backbone in 3,4-dibromo-hexane undergoes complex conformational dynamics governed by rotational barriers around the carbon-carbon single bonds [24] [25]. The most stable conformation for the unsubstituted portions of the hexane chain involves anti arrangements around each carbon-carbon bond, creating a characteristic zigzag backbone structure [24].
The presence of bromine substituents at positions 3 and 4 significantly influences the conformational preferences of the molecule [21]. The bulky bromine atoms introduce steric hindrance that affects the rotational energy profiles around the C₂-C₃, C₃-C₄, and C₄-C₅ bonds [25].
For the central C₃-C₄ bond bearing both bromine substituents, the anti conformation represents the most stable arrangement where the bromine atoms are positioned at maximum distance from each other [25]. The gauche conformations around this bond exhibit elevated energies due to steric interactions between the bromine atoms, with energy differences of approximately 0.9 kilocalories per mole compared to the anti form [25].
Bond Position | Anti Energy (kcal/mol) | Gauche Energy (kcal/mol) | Energy Difference |
---|---|---|---|
C₂-C₃ | 0.0 (reference) | ~0.9 | 0.9 |
C₃-C₄ | 0.0 (reference) | ~0.9 | 0.9 |
C₄-C₅ | 0.0 (reference) | ~0.9 | 0.9 |
The conformational landscape becomes more complex when considering the stereochemical configurations [20]. The meso form exhibits different conformational preferences compared to the racemic enantiomers due to the altered spatial arrangements of the bromine substituents [21]. These conformational differences contribute to the distinct physical and chemical properties observed between the stereoisomeric forms [22].
Molecular dynamics simulations and theoretical calculations suggest that the compound adopts a predominantly extended conformation in solution, with occasional transitions to more compact conformers driven by thermal energy [23]. The rotational barriers around the substituted carbon centers are elevated compared to unsubstituted alkanes due to the increased steric bulk of the bromine atoms [21].
X-ray crystallographic investigations of 3,4-dibromo-hexane and related dibrominated compounds have provided detailed insights into the solid-state molecular arrangements and intermolecular interactions [3] [15]. While direct crystallographic data for 3,4-dibromo-hexane itself remains limited in the literature, studies of structurally related dibrominated systems offer valuable comparative information [14] [16].
Crystallographic analyses of similar dibrominated organic compounds reveal characteristic packing patterns dominated by van der Waals interactions and halogen bonding effects [3] [17]. The bromine atoms participate in intermolecular contacts that influence the overall crystal structure and stability [19]. These interactions include bromine-bromine contacts with distances typically ranging from 3.4 to 4.1 Ångströms, depending on the molecular geometry and packing arrangement [19].
The solid-state configurations of dibrominated alkanes often exhibit layered structures where molecules align to maximize favorable intermolecular interactions while minimizing steric repulsions [16] [17]. The presence of two bromine atoms in adjacent positions creates specific geometric constraints that dictate the preferred packing motifs in the crystalline state [3].
Temperature-dependent crystallographic studies indicate that the solid-state structures of dibrominated compounds undergo thermal expansion with characteristic changes in unit cell parameters [15]. The bromine atoms, being heavy scatterers, provide excellent contrast in X-ray diffraction experiments, enabling precise determination of molecular geometries and intermolecular distances [14].
Structural Parameter | Typical Range | Temperature Dependence |
---|---|---|
Br···Br contacts | 3.4-4.1 Å | Slight expansion with heating |
Unit cell volume | Compound-specific | Linear thermal expansion |
Molecular geometry | Fixed by covalent bonds | Minimal thermal effects |
Packing efficiency | 65-75% | Decreases with temperature |
The crystallographic data also reveal that different stereoisomeric forms of dibrominated compounds can adopt distinct crystal structures, reflecting their different molecular symmetries and intermolecular interaction patterns [16] [17]. These structural differences contribute to the observed variations in physical properties such as melting points and solubilities between the meso and racemic forms [15].
The bromination of 3-hexene represents the most direct and efficient synthetic route to 3,4-dibromohexane. This reaction proceeds through a well-characterized anti-addition mechanism involving bromonium ion intermediates [1] [2] [3].
The anti-addition mechanism of bromine to alkenes is a cornerstone reaction in organic chemistry, proceeding through a cyclic bromonium ion intermediate. When 3-hexene reacts with molecular bromine, the pi electrons of the alkene initially polarize the approaching bromine molecule, making one bromine atom electrophilic [1]. The alkene then donates a pair of pi electrons to the closer bromine atom, causing displacement of the second bromine as a bromide ion [2].
The resulting bromonium ion intermediate is a three-membered ring structure where the same bromine atom forms bonds to both carbon atoms of the former double bond [3] [4]. This cyclic intermediate prevents free rotation around the carbon-carbon bond and sterically blocks approach from the same face of the molecule [5]. The bromide ion subsequently attacks the bromonium intermediate from the opposite face, resulting in anti-stereochemistry where the two bromine atoms are added to opposite faces of the original alkene [6].
Direct experimental evidence for bromonium ion intermediates has been obtained through elegant synthetic studies using sterically hindered alkenes. When bulky adamantyl groups are attached to the alkene carbons, the resulting bromonium ion cannot be attacked by bromide due to steric hindrance. Under these conditions, the bromonium ion can be isolated as a crystalline salt with tribromide counterion, and its structure has been confirmed by X-ray crystallography [7].
The bromination of 3-hexene typically employs molecular bromine in inert solvents such as carbon tetrachloride or dichloromethane at room temperature [1] [6]. The reaction proceeds rapidly with high selectivity for vicinal dibromide formation. Both cis-3-hexene and trans-3-hexene can serve as starting materials, though they yield different stereoisomeric products due to the stereospecific nature of the anti-addition mechanism [3].
When cis-3-hexene undergoes bromination, the anti-addition produces a racemic mixture of enantiomeric 3,4-dibromohexane molecules. In contrast, bromination of trans-3-hexene yields the meso isomer of 3,4-dibromohexane [3]. This stereochemical outcome demonstrates the precision of the bromonium ion mechanism in controlling product stereochemistry.
Radical-mediated bromination of saturated hydrocarbons provides an alternative synthetic approach to dibrominated compounds, though it requires more forcing conditions and typically yields complex product mixtures [8] [9].
The radical bromination of n-hexane follows a classical free radical chain mechanism consisting of initiation, propagation, and termination steps [8]. The initiation step involves homolytic cleavage of the bromine-bromine bond under ultraviolet light or thermal conditions, generating bromine radicals [9]. The bromine-bromine bond dissociation energy is approximately 2 electron volts, corresponding to red light wavelengths around 620 nanometers, making the initiation accessible under mild photochemical conditions [10].
The propagation cycle consists of two steps: hydrogen abstraction by bromine radicals to form alkyl radicals and hydrogen bromide, followed by reaction of the alkyl radical with molecular bromine to regenerate bromine radicals and form the brominated product [8] [9]. This chain reaction can continue until terminated by radical-radical coupling reactions [8].
Radical bromination exhibits significant selectivity for secondary carbon-hydrogen bonds over primary positions due to the relative stability of the resulting carbon radicals [11] [12]. Secondary carbon radicals are more stable than primary radicals due to hyperconjugation effects, leading to preferential bromination at the 3- and 4-positions of hexane [12]. This selectivity pattern makes radical bromination a viable, though less efficient, route to 3,4-dibromohexane.
The stereochemistry of radical bromination differs markedly from ionic mechanisms. Carbon radicals adopt trigonal planar geometry with the unpaired electron in a p-orbital [11]. When these radicals react with bromine, attack can occur from either face of the planar radical with equal probability, resulting in racemic product formation [11]. This contrasts with the stereospecific anti-addition observed in alkene bromination.
Recent advances in radical bromination have focused on improving selectivity and reaction conditions. Visible light-promoted bromination using N-bromoamides has emerged as a powerful method for site-selective carbon-hydrogen functionalization [13]. These reagents offer superior selectivity compared to molecular bromine and can operate under mild conditions using visible light activation [13].
Photoredox catalysis has also enabled new approaches to radical bromination with enhanced control over regiochemistry and reaction conditions [14]. These methods represent significant improvements over traditional radical bromination approaches, offering better selectivity and functional group compatibility.
The synthesis of enantiomerically pure 3,4-dibromohexane requires specialized approaches that can control the absolute stereochemistry of the newly formed carbon-bromine bonds [15] [16].
Catalytic asymmetric bromination represents a frontier area in stereoselective synthesis. Research has focused on developing chiral catalysts capable of inducing high levels of enantioselectivity in alkene bromination reactions [15]. These catalysts typically employ chiral hypervalent iodine compounds or chiral metal complexes to create an asymmetric environment during the bromination process [15].
The development of effective asymmetric bromination catalysts requires careful consideration of the reaction mechanism. Unlike many other asymmetric transformations, bromination proceeds through tight ion pairs and bridged intermediates, making it challenging to achieve high levels of stereoinduction [15]. Successful catalysts must be able to influence the geometry of the bromonium ion intermediate or control the approach of the nucleophilic bromide ion.
An alternative approach to enantiomerically pure 3,4-dibromohexane involves kinetic resolution of racemic precursors or intermediates. This strategy can be particularly effective when combined with enzymatic or chemical methods that can selectively transform one enantiomer while leaving the other unchanged [17].
Dynamic kinetic resolution represents an even more attractive approach, allowing for the conversion of racemic starting materials to single enantiomer products in high yield [17]. These methods typically require carefully balanced reaction conditions where racemization of the starting material occurs rapidly compared to the selective transformation.
Traditional approaches to enantiomerically pure compounds involve the use of chiral auxiliaries or starting materials derived from the chiral pool [17]. For 3,4-dibromohexane synthesis, this might involve starting with chiral precursors and using stereospecific transformations to install the bromine atoms with defined stereochemistry.
The choice of chiral auxiliary must consider both the efficiency of the desired transformation and the ease of auxiliary removal. Successful auxiliaries provide high levels of stereoinduction while being readily removable under mild conditions that do not affect the newly formed stereocenters.
Industrial production of brominated alkanes requires consideration of process economics, safety, environmental impact, and product quality [18] [19].
Modern industrial production of dibrominated compounds increasingly employs continuous flow technology rather than traditional batch processes [18]. Continuous flow reactors offer several advantages including better heat and mass transfer, improved safety profiles, and more consistent product quality [18]. These systems allow for precise control of reaction conditions and can accommodate the exothermic nature of bromination reactions more effectively than batch processes.
The implementation of continuous flow bromination requires careful reactor design to handle the corrosive nature of bromine and hydrogen bromide byproducts. Specialized materials of construction and corrosion-resistant equipment are essential for reliable operation [18]. Additionally, continuous monitoring and control systems are necessary to maintain optimal reaction conditions and ensure product quality.
Industrial production methods focus on maximizing yield while minimizing byproduct formation and waste generation [18]. This often involves optimization of reaction conditions including temperature, pressure, solvent selection, and residence time. Advanced process control systems enable real-time adjustment of operating parameters to maintain optimal performance.
Catalyst development for industrial bromination processes has focused on heterogeneous systems that can be easily separated and recycled [18]. Solid acid catalysts, such as modified sulfated zirconia, have shown promise for bromination reactions while offering advantages in terms of catalyst recovery and reuse [18].
Industrial production requires rigorous quality control measures to ensure product meets specifications for purity, isomer distribution, and trace impurities [19] [20]. Analytical methods including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to characterize product quality and monitor process performance.